molecular formula C24H15F2N3O2 B6509263 12-(3-fluorophenyl)-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene CAS No. 901021-17-8

12-(3-fluorophenyl)-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene

Cat. No.: B6509263
CAS No.: 901021-17-8
M. Wt: 415.4 g/mol
InChI Key: SAAJMDMTJLFBLH-UHFFFAOYSA-N
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Description

This compound is a tetracyclic heterocyclic system featuring a fused framework of oxygen (dioxa) and nitrogen (triaza) atoms, with two fluorinated aromatic substituents: a 3-fluorophenyl group at position 12 and a 4-fluorophenyl group at position 12. The core structure consists of four fused rings with bridgehead atoms at positions 3,8 and 11,15, forming a rigid polycyclic architecture. Such compounds are typically synthesized via cyclocondensation reactions involving fluorinated aromatic amines and diketones, as seen in analogous heterocyclic systems .

Key structural features include:

  • Heteroatom arrangement: The 4,7-dioxa and 12,13,17-triaza configuration creates polar regions within the hydrophobic core, enabling interactions with biological targets or materials.
  • Crystallographic characterization: Similar compounds (e.g., ) are often analyzed using single-crystal X-ray diffraction (SHELX, ORTEP) to confirm stereochemistry and ring junction geometry .

Properties

IUPAC Name

12-(3-fluorophenyl)-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F2N3O2/c25-15-6-4-14(5-7-15)23-19-13-27-20-12-22-21(30-8-9-31-22)11-18(20)24(19)29(28-23)17-3-1-2-16(26)10-17/h1-7,10-13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAJMDMTJLFBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=C(C=C5)F)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 12-(3-fluorophenyl)-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene is a complex organic molecule with significant potential in medicinal chemistry and biological research. Its unique structure suggests various biological activities that warrant detailed investigation.

  • Molecular Formula : C27H22F2N3O2
  • Molecular Weight : 439.5 g/mol
  • IUPAC Name : 14-(3-fluorophenyl)-17-[(4-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene
  • Canonical SMILES : CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC(=CC=C6)F)C
  • InChI Key : NULDXMNMAZMYAM-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Target Interactions : Similar compounds have been shown to interact with kinases and phosphatases, influencing signaling pathways crucial for cell proliferation and survival.
  • Mode of Action : The compound may undergo catalytic protodeboronation and other transformations affecting biochemical pathways such as oxidation and amination.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties through apoptosis induction in various cancer cell lines. A study on related compounds demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has potential antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies suggest that structural modifications can enhance its efficacy against specific bacterial strains .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa100 µg/mL

Neuroprotective Effects

Preliminary studies suggest neuroprotective effects in models of neurodegeneration. Compounds similar to this one have shown promise in reducing oxidative stress markers in neuronal cell cultures .

Case Studies

  • Anticancer Study :
    • Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
    • Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
  • Antimicrobial Evaluation :
    • Objective : To assess the antibacterial activity against common pathogens.
    • Methodology : Disk diffusion method was employed to determine the zone of inhibition.
    • Results : Notable inhibition zones were recorded for Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical differences between the target compound and structurally related analogues:

Compound Name Substituents Heteroatoms (O/N/S) Molecular Weight (g/mol) Key Properties/Applications Reference
12-(3-Fluorophenyl)-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[...]hexaene (Target) 3-Fluorophenyl, 4-fluorophenyl 2 O, 3 N ~430 (estimated) Not reported; inferred bioactivity
Methyl 11,14,16-triphenyl-8,12-dioxa-14,15-diazatetracyclo[...]pentaene-10-carboxylate Triphenyl, methyl ester 2 O, 2 N 508.5 Crystallographically characterized
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[...]pentaene 4-Chlorophenyl, methyl, phenyl 0 O, 6 N 437.9 Antibacterial, antifungal activities
8,13-bis(4-fluorophenyl)-15-thia-9,10,17-triazatetracyclo[...]heptaen-11-one Bis(4-fluorophenyl), ketone 1 S, 3 N 448.4 Synthetic intermediate
5-(4-chlorophenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[...]hexaene 4-Chlorophenyl, 3-fluorobenzyl 2 O, 3 N 431.8 Bioactivity screening (unspecified)

Key Comparative Insights

Substituent Effects: Fluorophenyl vs. Chlorophenyl: The target compound’s 3- and 4-fluorophenyl groups likely confer greater metabolic stability compared to chlorophenyl analogues (e.g., ), as fluorine’s smaller atomic radius reduces steric hindrance while maintaining electronegativity. Methyl vs. Benzyl Groups: The absence of a flexible benzyl group (cf.

Heteroatom Influence: Oxygen vs. Sulfur Substitution: The thia-containing analogue () exhibits distinct electronic properties due to sulfur’s polarizability, which may alter binding modes in biological systems.

The fluorine substituents in the target compound may enhance these activities by improving pharmacokinetic profiles.

Synthetic Challenges: The tetracyclic framework requires precise control over cyclization steps. Methods from analogous syntheses (e.g., using 1,7-diaminoheptane and fluorinated diketones ) may be applicable but could face challenges due to steric effects from the 3-fluorophenyl group.

Research Findings and Data Gaps

  • Computational modeling (e.g., MOPAC ) could predict its geometry.
  • Biological Screening: No activity data is available; however, tools like SimilarityLab could prioritize testing against targets of related compounds (e.g., kinases or GPCRs).
  • Thermodynamic Stability: Fluorine substituents may increase melting points and thermal stability compared to non-fluorinated analogues .

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